Cas no 2228769-73-9 (2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride)

2-(2,4,5-Trimethylphenyl)ethane-1-sulfonyl fluoride is a specialized organosulfur compound featuring a sulfonyl fluoride functional group attached to a trimethylphenyl-substituted ethane backbone. This structure confers high reactivity, particularly in covalent binding applications, making it valuable in chemical biology and medicinal chemistry research. The sulfonyl fluoride moiety is known for its selective and irreversible interactions with nucleophilic residues, such as serine or threonine, in enzyme active sites. The trimethylphenyl group enhances lipophilicity, potentially improving membrane permeability. This compound is useful as a probe or inhibitor in proteomics and target identification studies, offering stability under physiological conditions. Its synthetic versatility allows for further derivatization in drug discovery and biochemical tool development.
2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride structure
2228769-73-9 structure
Product name:2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride
CAS No:2228769-73-9
MF:C11H15FO2S
Molecular Weight:230.299005746841
CID:5879876
PubChem ID:165722178

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride
    • EN300-1989264
    • 2228769-73-9
    • インチ: 1S/C11H15FO2S/c1-8-6-10(3)11(7-9(8)2)4-5-15(12,13)14/h6-7H,4-5H2,1-3H3
    • InChIKey: ONGSBDHFRYIPFJ-UHFFFAOYSA-N
    • SMILES: S(CCC1C=C(C)C(C)=CC=1C)(=O)(=O)F

計算された属性

  • 精确分子量: 230.07767905g/mol
  • 同位素质量: 230.07767905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 294
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.5Ų
  • XLogP3: 3.2

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1989264-5.0g
2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride
2228769-73-9
5g
$3313.0 2023-05-31
Enamine
EN300-1989264-10.0g
2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride
2228769-73-9
10g
$4914.0 2023-05-31
Enamine
EN300-1989264-0.1g
2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride
2228769-73-9
0.1g
$1005.0 2023-09-16
Enamine
EN300-1989264-1.0g
2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride
2228769-73-9
1g
$1142.0 2023-05-31
Enamine
EN300-1989264-0.05g
2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride
2228769-73-9
0.05g
$959.0 2023-09-16
Enamine
EN300-1989264-1g
2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride
2228769-73-9
1g
$1142.0 2023-09-16
Enamine
EN300-1989264-5g
2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride
2228769-73-9
5g
$3313.0 2023-09-16
Enamine
EN300-1989264-0.25g
2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride
2228769-73-9
0.25g
$1051.0 2023-09-16
Enamine
EN300-1989264-2.5g
2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride
2228769-73-9
2.5g
$2240.0 2023-09-16
Enamine
EN300-1989264-0.5g
2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride
2228769-73-9
0.5g
$1097.0 2023-09-16

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride 関連文献

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluorideに関する追加情報

Introduction to 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride (CAS No: 2228769-73-9)

2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No) 2228769-73-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile applications in synthetic chemistry, particularly in the development of bioactive molecules.

The molecular structure of 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride consists of a sulfonyl fluoride group attached to a substituted benzene ring and an ethyl chain. The presence of three methyl groups at the 2, 4, and 5 positions of the benzene ring enhances its lipophilicity and reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

In recent years, sulfonyl fluorides have been extensively studied due to their unique chemical properties. The fluorine atom in sulfonyl fluorides introduces electron-withdrawing effects and steric hindrance, which can significantly influence the reactivity and selectivity of chemical reactions. This has made 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride a preferred choice for researchers aiming to develop novel sulfonamide derivatives and other heterocyclic compounds.

One of the most compelling applications of 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride is in the field of drug discovery. Sulfonyl fluorides are known to exhibit broad-spectrum biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers have leveraged the reactivity of this compound to synthesize derivatives that target specific biological pathways. For instance, studies have shown that sulfonyl fluoride-containing compounds can inhibit enzymes involved in cancer cell proliferation and angiogenesis.

The synthesis of 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride typically involves multi-step organic reactions, starting from commercially available precursors such as cumene (isopropylbenzene). The process often includes sulfonylation followed by fluorination steps to introduce the sulfonyl fluoride group. The efficiency and yield of these reactions can be optimized by carefully selecting reaction conditions, including solvents, catalysts, and temperature profiles.

Recent advancements in green chemistry have also influenced the synthesis of 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride. Researchers are increasingly adopting environmentally friendly protocols that minimize waste and reduce energy consumption. For example, catalytic methods using transition metals have been explored to enhance reaction efficiency while maintaining high selectivity. These innovations align with the broader goal of sustainable chemical manufacturing.

The role of computational chemistry in designing and optimizing synthetic routes for 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride cannot be overstated. Molecular modeling techniques allow researchers to predict reaction outcomes and identify optimal conditions before conducting experimental trials. This approach not only saves time but also reduces the need for extensive trial-and-error experimentation.

In addition to its pharmaceutical applications, 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride has found utility in materials science. Sulfonyl fluorides are known to enhance the performance of certain polymers and coatings due to their ability to improve thermal stability and chemical resistance. Ongoing research is exploring novel applications in this domain, suggesting a wide-ranging impact beyond traditional pharmaceuticals.

The safety profile of 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride is another critical aspect that has been thoroughly investigated. While sulfonyl fluorides can be reactive intermediates, they are generally handled under controlled conditions in laboratory settings. Proper personal protective equipment (PPE) and engineering controls are essential to ensure safe handling. Studies have also examined their toxicity profiles to establish safe exposure limits for researchers and industrial workers.

Future directions in the research of 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride include exploring its potential in targeted drug delivery systems. The lipophilic nature of this compound makes it an attractive candidate for formulating prodrugs that can enhance bioavailability or achieve site-specific release within biological systems. Such innovations could revolutionize how therapeutic agents are administered and could lead to more effective treatments for various diseases.

Collaborative efforts between academia and industry are driving progress in understanding the full potential of 2-(2,4,5-trimethylphenyl)ethane-1-sulfonyl fluoride. By combining expertise from organic chemistry, medicinal chemistry, and materials science, researchers are uncovering new applications that could have far-reaching implications for health care and technology.

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